REACTION_CXSMILES
|
[CH3:1][Mg]Br.[CH2:4]1[C:19]2[C:14](=[CH:15][CH:16]=[CH:17][CH:18]=2)[C:12](=O)[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH2:5]1>C1COCC1>[CH2:1]=[C:12]1[C:14]2[CH:15]=[CH:16][CH:17]=[CH:18][C:19]=2[CH2:4][CH2:5][C:6]2[CH:7]=[CH:8][CH:9]=[CH:10][C:11]1=2
|
Name
|
|
Quantity
|
48 mL
|
Type
|
reactant
|
Smiles
|
C[Mg]Br
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
C1CC2=CC=CC=C2C(=O)C3=CC=CC=C31
|
Name
|
|
Quantity
|
140 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
continue stirring for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Cool solution to 0° C. and quench with saturated aqueous NH4Cl (exothermic, emits gas)
|
Type
|
EXTRACTION
|
Details
|
Extract into ethyl acetate, dry organics (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrate in-vacuo
|
Type
|
STIRRING
|
Details
|
Dissolve residue in 4N HCl/dioxane (40 mL) and stir at room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
CONCENTRATION
|
Details
|
Concentrate
|
Type
|
ADDITION
|
Details
|
dilute with H2O
|
Type
|
EXTRACTION
|
Details
|
Extract into ethyl acetate, dry organics (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrate to a yellow oil
|
Type
|
CUSTOM
|
Details
|
Purify crude product
|
Type
|
WASH
|
Details
|
eluting with hexanes until eluent shows no UV activity
|
Type
|
CONCENTRATION
|
Details
|
Combine and concentrate hexane washes
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C=C1C2=C(CCC3=C1C=CC=C3)C=CC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 16.72 g | |
YIELD: PERCENTYIELD | 84% | |
YIELD: CALCULATEDPERCENTYIELD | 84.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |